N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Vorbereitungsmethoden
The synthesis of N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves several steps, including cyclization and functionalization reactions. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones under mild and metal-free conditions to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like toluene and ethyl acetate, and catalysts such as iodine and TBHP . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can be compared with other piperidine derivatives such as:
2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): A stable nitroxyl radical used in oxidation reactions.
N-(pyridin-2-yl)amides: Compounds synthesized from 2-aminopyridine and α-bromoketones, known for their varied medicinal applications.
The uniqueness of this compound lies in its specific structure and the presence of the tosyl group, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H27N3O2S |
---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N,N,6-trimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H27N3O2S/c1-15-8-10-17(11-9-15)26(24,25)23-14-6-5-7-19(23)18-12-13-20(22(3)4)21-16(18)2/h8-13,19H,5-7,14H2,1-4H3 |
InChI-Schlüssel |
OVFPZHGCPDTFLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=C(C=C3)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.